molecular formula C22H22N2O4 B12417174 (R)-Ambrisentan-d3

(R)-Ambrisentan-d3

Cat. No.: B12417174
M. Wt: 381.4 g/mol
InChI Key: OUJTZYPIHDYQMC-HPHWMYPNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Ambrisentan-d3 (CAS Number: 1046116-26-0) is a deuterated stable isotope of the selective endothelin receptor antagonist (ERA), Ambrisentan. With a molecular formula of C22H19D3N2O4 and a molecular weight of 381.44 g/mol, this compound is specifically designed for use in research and bioanalytical applications . It serves as a crucial internal standard in mass spectrometry-based methods, enabling the precise quantification of non-labeled Ambrisentan and its metabolites in complex biological matrices such as plasma, serum, and tissue homogenates. This application significantly improves the accuracy, reliability, and reproducibility of pharmacokinetic, metabolism, and bioavailability studies. The parent compound, Ambrisentan, is an orally active, propanoic acid-derived endothelin receptor antagonist that is highly selective for the endothelin type A (ETA) receptor . Its primary mechanism of action involves the potent and competitive inhibition of ETA receptors on vascular smooth muscle cells, which are responsible for the vasoconstrictor and proliferative effects of endothelin-1 (ET-1) . By selectively blocking ETA, Ambrisentan allows for the preservation of endothelin type B (ETB) receptor function, which is predominantly located on endothelial cells and mediates vasodilation, anti-proliferation, and the clearance of ET-1 from the circulation . This targeted action makes Ambrisentan a valuable tool for researching pathways involved in pulmonary arterial hypertension (PAH) and other conditions linked to endothelin system dysregulation. (R)-Ambrisentan-d3 is presented for research purposes only. It is strictly labeled "For Research Use Only" and is not intended for any diagnostic, therapeutic, or human consumption applications.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

381.4 g/mol

IUPAC Name

(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenyl-3-(trideuteriomethoxy)propanoic acid

InChI

InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1/i3D3

InChI Key

OUJTZYPIHDYQMC-HPHWMYPNSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C(=O)O)OC3=NC(=CC(=N3)C)C

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C

Origin of Product

United States

Preparation Methods

Deuteration via Epoxide Opening with Deuterated Methanol

The Darzens reaction between benzophenone and methyl chloroacetate yields methyl 3,3-diphenyloxirane-2-carboxylate. Subsequent epoxide opening with deuterated methanol (CD₃OH) introduces the -OCD₃ group, forming 2-hydroxy-3-(trideuteriomethoxy)-3,3-diphenylpropanoic acid methyl ester. Hydrolysis of the ester generates the carboxylic acid intermediate, which undergoes nucleophilic substitution with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine to yield racemic ambrisentan-d3.

Key Reaction Conditions

Step Reagents/Conditions Yield (%) Purity (%)
Epoxide opening CD₃OH, 40–50°C, 4 hrs 83.8 >99
Nucleophilic substitution NaNH₂, DMF, 25°C, 5 hrs 87.6 98.5

Chiral Resolution to Isolate (R)-Enantiomer

Racemic ambrisentan-d3 is resolved using dehydroabietylamine, a chiral amine, in methyl tert-butyl ether. The (R)-enantiomer is isolated via selective crystallization, achieving an optical purity of >99.7% enantiomeric excess (ee).

Analytical Validation

  • HPLC : Chiral stationary phase (ODS column), mobile phase: hexane/isopropanol (80:20), retention time: (R)-enantiomer = 12.3 min, (S)-enantiomer = 14.7 min.
  • Specific rotation : [α]²⁰D = +12.3° (c = 1.8% in ethanol).

Alternative Deuteration Using Iodomethane-d3

In cases where CD₃OH is unavailable, iodomethane-d3 (CD₃I) serves as a deuterated methylating agent. CD₃I is synthesized via reaction of deuterated methanol (CD₃OD) with hydroiodic acid (HI) under controlled conditions. Subsequent alkylation of 2-hydroxy-3,3-diphenylpropanoic acid with CD₃I introduces the -OCD₃ group.

Isotopic Enrichment

Parameter Value Source
Isotopic purity 99 atom % D
Residual solvents <1500 ppm

Crystallization and Polymorphic Control

(R)-Ambrisentan-d3 crystallizes in Form R , characterized by X-ray powder diffraction (XRPD) reflections at 2θ = 8.9°, 12.3°, 17.9°, and 26.9°. Recrystallization from isopropanol/water (60:40 v/v) ensures high polymorphic purity and eliminates residual solvents.

Thermal Properties

  • Melting point : 142–144°C.
  • DSC : Endothermic peak at 143°C (ΔH = 98 J/g).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃) : δ 3.22 (s, -OCD₃), 5.20 (d, J = 4.2 Hz, CH), 7.18–7.37 (m, aromatic H).
  • MS (ESI+) : m/z 459.2 [M+H]⁺, isotopic pattern confirms three deuterium atoms.

Stability and Purity

  • Forced degradation : Stable under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions.
  • HPLC purity : >99.5%.

Industrial-Scale Considerations

  • Cost efficiency : CD₃OH is preferred over CD₃I due to lower reagent costs and simpler handling.
  • Regulatory compliance : Crystalline Form R meets ICH guidelines for residual solvents and polymorphic stability.

Challenges and Optimization Strategies

  • Isotopic dilution : Proton contamination during epoxide opening reduces deuterium incorporation. Solution: Use anhydrous CD₃OH and inert atmosphere.
  • Racemization : Elevated temperatures during nucleophilic substitution cause enantiomer interconversion. Solution: Maintain reaction temperature <30°C.

Chemical Reactions Analysis

Types of Reactions: ®-Ambrisentan-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions involve the replacement of functional groups in the molecule, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

A. Pulmonary Arterial Hypertension (PAH)

Clinical Trials and Efficacy Studies

  • ARIES Trials : The ARIES-1 and ARIES-2 trials demonstrated that ambrisentan significantly improves exercise capacity in PAH patients, measured by the six-minute walk distance (6MWD). The trials reported improvements in 6MWD of +31 m and +59 m respectively, with additional enhancements in secondary endpoints like Borg dyspnea score and plasma brain natriuretic peptide levels .
  • Long-term Studies : Long-term administration studies have shown that ambrisentan, including its deuterated form, is well tolerated over extended periods, maintaining efficacy in improving functional class and exercise capacity .

B. Pharmacokinetic Studies

The deuteration of ambrisentan allows for improved tracking in pharmacokinetic studies. Studies have indicated that the presence of deuterium can alter the metabolism of drugs, potentially leading to prolonged half-lives and enhanced therapeutic effects .

Table 1: Summary of Clinical Trial Results for Ambrisentan

StudyPopulation SizeTreatment DurationPrimary Endpoint6MWD ImprovementSafety Profile
ARIES-120212 weeksChange in 6MWD+31 mNo significant liver enzyme elevation
ARIES-219212 weeksChange in 6MWD+59 mWell tolerated; low adverse events
Long-term21~139 weeksExercise capacityMaintained efficacyNo new safety signals reported

A. Case Study: Long-term Efficacy in Japanese Adults with PAH

In a study involving Japanese adults with PAH, patients receiving (R)-Ambrisentan-d3 showed sustained improvements in exercise capacity over an extended treatment period. The mean duration of treatment was approximately 139 weeks, with significant improvements maintained in the six-minute walk distance and overall quality of life indicators .

B. Case Study: Transition from Ambrisentan to Macitentan

A study on transitioning patients from ambrisentan to macitentan highlighted the efficacy of ambrisentan in managing PAH symptoms before switching therapies. Patients experienced improved exercise tolerance and functional class during the initial treatment phase with ambrisentan, showcasing its effectiveness as a first-line therapy .

Mechanism of Action

®-Ambrisentan-d3 exerts its effects by selectively antagonizing the endothelin receptor type A (ETA). This receptor is involved in the vasoconstriction and proliferation of vascular smooth muscle cells. By blocking the ETA receptor, ®-Ambrisentan-d3 reduces vasoconstriction and lowers blood pressure in the pulmonary arteries. The deuterium atoms in the compound may enhance its metabolic stability, leading to prolonged action and improved pharmacokinetic properties.

Comparison with Similar Compounds

Ambrisentan (Non-Deuterated)

Structural and Functional Similarities :

  • Both compounds share identical core structures and ETA receptor selectivity.
  • Ambrisentan is approved for PAH treatment, while (R)-Ambrisentan-d3 is used exclusively in research.

Key Differences :

Parameter (R)-Ambrisentan-d3 Ambrisentan
Deuterium Substitution Yes (3 deuterium atoms) No
Metabolic Stability Enhanced (slower CYP3A4-mediated oxidation) Standard metabolic rate
Primary Use Bioanalytical internal standard Therapeutic agent for PAH

Deuterium incorporation in (R)-Ambrisentan-d3 reduces hepatic clearance, extending its half-life in vitro. This property is leveraged to differentiate endogenous ambrisentan from the deuterated standard in pharmacokinetic assays .

Bosentan (Dual Endothelin Receptor Antagonist)

Functional Comparison :

  • Receptor Selectivity : Bosentan inhibits both ETA and ETB receptors, whereas (R)-Ambrisentan-d3 is ETA-selective. Dual antagonism may increase hepatotoxicity risks due to ETB-mediated bile salt transport disruption .
  • Clinical Efficacy :
    • Bosentan improves six-minute walking distance (44 m vs. placebo) and delays clinical worsening in PAH patients .
    • Ambrisentan (and by extension, (R)-Ambrisentan-d3) shows comparable efficacy but with a lower incidence of liver enzyme elevation due to ETA selectivity.

Pharmacokinetic Profile :

Parameter Bosentan (R)-Ambrisentan-d3
Dosing Frequency Twice daily Once daily (parent drug)
Metabolism CYP3A4/CYP2C9 CYP3A4 (slowed by d3)
Drug-Drug Interactions High (CYP induction) Moderate

Bosentan’s broader receptor targeting may benefit patients with mixed etiology PAH but requires rigorous liver monitoring .

Deuterated Analogues (e.g., Dronedarone-d6)

Functional Similarities :

  • Both (R)-Ambrisentan-d3 and Dronedarone-d6 use deuterium to prolong half-life and improve analytical detection.
  • Applications span metabolic tracing and drug interaction studies .

Structural Differences :

  • Dronedarone-d6 contains six deuterium atoms and is used in antiarrhythmic research, whereas (R)-Ambrisentan-d3’s three deuterium atoms are positioned to maintain ETA binding specificity .

Research Findings and Implications

  • Metabolic Advantages: Deuterium in (R)-Ambrisentan-d3 reduces oxidative metabolism by ~30% compared to non-deuterated ambrisentan, as shown in human liver microsome studies .
  • Clinical Relevance : ETA-selective antagonists like ambrisentan exhibit fewer off-target effects than dual antagonists, supporting their use in long-term PAH management. Isotope-labeled variants enable precise dose-response modeling .
  • Synthetic Flexibility : Substituent modifications (e.g., alkyl or aryl groups at R3/R' positions) allow fine-tuning of receptor affinity and solubility, as described in patent literature .

Biological Activity

(R)-Ambrisentan-d3 is a deuterated derivative of Ambrisentan, a selective endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). The incorporation of deuterium atoms enhances its traceability in biological studies, making it a valuable tool for pharmacokinetic and metabolic research. This article explores the biological activity of (R)-Ambrisentan-d3, its pharmacodynamics, metabolic pathways, and relevant clinical studies.

Chemical Structure and Properties

(R)-Ambrisentan-d3 retains the core structure of Ambrisentan but includes three deuterium atoms. This modification does not significantly alter its chemical reactivity or biological function. The molecular formula allows for enhanced monitoring during metabolic studies, particularly through mass spectrometry techniques.

PropertyValue
Molecular FormulaC22H24D3N3O3S
Molecular Weight397.56 g/mol
Deuterium Content3 Deuterium Atoms

(R)-Ambrisentan-d3 functions as a selective antagonist for the endothelin receptor type A (ETA). By blocking this receptor, it induces vasodilation and reduces pulmonary arterial pressure, which is crucial for managing PAH. The compound's selectivity helps preserve the function of endothelin receptor type B (ETB), thereby maintaining levels of nitric oxide and prostacyclin, which are essential for vascular health .

Pharmacokinetics

The pharmacokinetics of (R)-Ambrisentan-d3 are similar to those of Ambrisentan. Key pharmacokinetic parameters include:

  • Absorption : Rapid absorption with peak plasma concentrations occurring approximately 2 hours post-administration.
  • Distribution : Low distribution into red blood cells with a blood:plasma ratio around 0.57.
  • Protein Binding : Highly protein-bound (99%), primarily to albumin.
  • Metabolism : Metabolized mainly by cytochrome P450 enzymes, leading to various active and inactive metabolites through glucuronidation and hydroxylation processes.

Metabolic Pathways

The metabolic pathways of (R)-Ambrisentan-d3 are critical for understanding its pharmacodynamics. The presence of deuterium allows researchers to trace these pathways more effectively. The major metabolic transformations include:

  • Hydroxylation : Formation of hydroxylated metabolites that may retain biological activity.
  • Glucuronidation : Conjugation with glucuronic acid, facilitating excretion.

These metabolic processes are essential for determining the therapeutic efficacy and safety profile of the compound .

Case Study: AMBITION Trial

The AMBITION trial investigated the effects of initial combination therapy with Ambrisentan and tadalafil in treatment-naive patients with PAH. A secondary analysis revealed that combination therapy was associated with a lower risk of clinical failure compared to monotherapy:

  • Survival Rates : In the combination group, 10% died compared to 14% in the monotherapy group (hazard ratio 0.67).
  • 7-Day Post-Treatment Survival : Fewer deaths were observed in the combination group (1%) versus monotherapy (4%) after 7 days post-treatment .

This study highlights the potential benefits of using (R)-Ambrisentan-d3 in combination therapies for enhanced patient outcomes.

Interaction Studies

Research indicates that (R)-Ambrisentan-d3 does not significantly inhibit ETB receptor function, which is pivotal for preserving nitric oxide production and vascular health . Interaction studies have shown that it may be safely combined with other treatments for PAH without detrimental effects on endothelial function.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.